
Ggbca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ggbca, also known as Gadolinium gallium oxide (Gd3Ga5O12), is a synthetic material that has gained significant attention in the scientific community due to its unique properties. This compound is a type of garnet crystal that has a high thermal stability, excellent mechanical properties, and a high melting point. This material is widely used in various scientific applications, including synthesis methods, scientific research, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ggbca is not fully understood. However, it is believed that this compound acts by altering the magnetic properties of the surrounding tissue, which enhances the contrast in MRI images. This compound is also believed to interact with certain proteins and enzymes in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on the body. However, there have been reports of adverse reactions in some patients, including allergic reactions, nephrogenic systemic fibrosis, and gadolinium deposition disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ggbca has several advantages for use in lab experiments. It has a high thermal stability, excellent mechanical properties, and a high melting point, making it ideal for use in high-temperature experiments. However, this compound is relatively expensive and may not be suitable for use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Ggbca. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in fields such as nanotechnology and biomedicine. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic material that has gained significant attention in the scientific community due to its unique properties. It has been extensively researched for its potential applications in various scientific fields, including magnetic resonance imaging and radiation detection. Although this compound has minimal biochemical and physiological effects on the body, there have been reports of adverse reactions in some patients. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications in fields such as nanotechnology and biomedicine.
Métodos De Síntesis
The synthesis of Ggbca can be achieved through various methods, including solid-state reaction, sol-gel method, and hydrothermal synthesis. The solid-state reaction method involves mixing the starting materials, such as gadolinium oxide and gallium oxide, and heating them at high temperatures to form the desired product. The sol-gel method involves the formation of a gel-like substance by hydrolyzing metal alkoxides, followed by drying and calcination to form the final product. The hydrothermal synthesis method involves the use of high-pressure and high-temperature conditions to form the desired product.
Aplicaciones Científicas De Investigación
Ggbca has been extensively researched for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of magnetic resonance imaging (MRI). This compound is used as a contrast agent in MRI to enhance the visibility of certain tissues and organs. This material has also been used in the development of high-performance scintillation detectors for radiation detection.
Propiedades
Número CAS |
152684-54-3 |
|---|---|
Fórmula molecular |
C19H27N3O6S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoyl]-(2-carboxyethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H27N3O6S/c1-12-2-4-13(5-3-12)10-29-11-15(21)18(26)22(9-8-17(24)25)16(23)7-6-14(20)19(27)28/h2-5,14-15H,6-11,20-21H2,1H3,(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
Clave InChI |
CBPVERYFFKJNMB-GJZGRUSLSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)N(CCC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
SMILES canónico |
CC1=CC=C(C=C1)CSCC(C(=O)N(CCC(=O)O)C(=O)CCC(C(=O)O)N)N |
Sinónimos |
gamma-glutaminyl-S-(4-methylbenzyl)cysteinyl-beta-alanine GGBCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




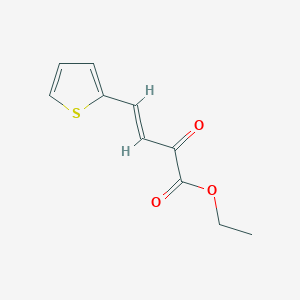
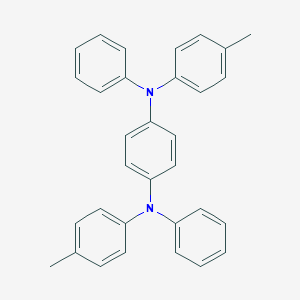

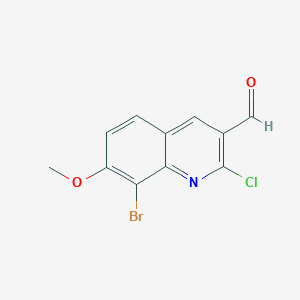
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
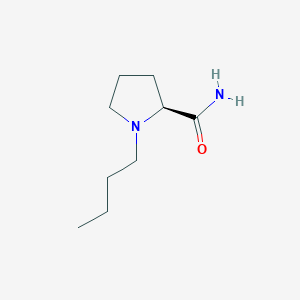

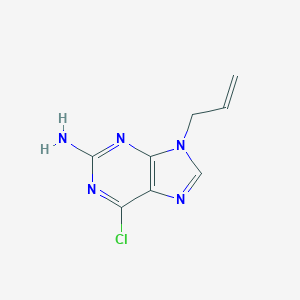
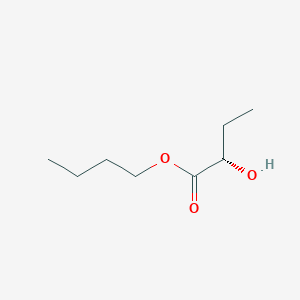
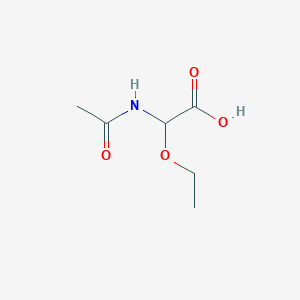
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
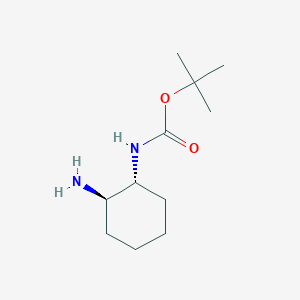
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)